An In-depth Technical Guide to Piperidine-4-carbaldehyde: Structure, Properties, and Synthetic Applications
An In-depth Technical Guide to Piperidine-4-carbaldehyde: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperidine-4-carbaldehyde, also known as 4-formylpiperidine, is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, combining a reactive aldehyde functional group with a piperidine scaffold, make it a valuable precursor for the synthesis of a diverse array of complex molecules, including pharmaceutical agents and biologically active compounds. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and key reactions of piperidine-4-carbaldehyde, with a focus on detailed experimental protocols and data presentation to support researchers in its effective utilization.
Structure and Properties
Piperidine-4-carbaldehyde is a cyclic amine with a molecular formula of C₆H₁₁NO. The core of the molecule is a saturated six-membered heterocycle containing a nitrogen atom (the piperidine ring), substituted at the 4-position with a carbaldehyde group (-CHO).
Chemical Structure:
Caption: 2D structure of Piperidine-4-carbaldehyde.
Physicochemical Properties
A summary of the key physicochemical properties of piperidine-4-carbaldehyde is presented in the table below. It is typically a colorless to pale yellow liquid or a solid with a distinctive odor.[1] It exhibits solubility in polar organic solvents like N,N-dimethylformamide (DMF) but is insoluble in water.[2] Due to the presence of the aldehyde group, it can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air and may also undergo polymerization.[1][2] Therefore, it is recommended to store piperidine-4-carbaldehyde in a sealed container at low temperatures (-20°C) under an inert atmosphere.[2]
| Property | Value | Reference |
| IUPAC Name | piperidine-4-carbaldehyde | [3] |
| Synonyms | 4-Formylpiperidine, 4-Piperidinecarboxaldehyde | [2][3] |
| CAS Number | 50675-20-2 | [4] |
| Molecular Formula | C₆H₁₁NO | [4] |
| Molecular Weight | 113.16 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 181.17 °C at 760 mmHg | |
| Density | 1.038 g/cm³ | |
| Refractive Index | 1.517 | |
| Flash Point | 80.85 °C | |
| Solubility | Soluble in polar organic solvents (e.g., DMF), insoluble in water. | [2] |
Synthesis of Piperidine-4-carbaldehyde
The synthesis of piperidine-4-carbaldehyde can be achieved through various synthetic routes, most commonly involving the oxidation of a precursor alcohol or the reduction of a carboxylic acid derivative. The nitrogen atom of the piperidine ring is often protected during these transformations to prevent side reactions and then deprotected in a final step.
Synthesis via Oxidation of N-Protected 4-(Hydroxymethyl)piperidine
A common and efficient method for the synthesis of piperidine-4-carbaldehyde involves the oxidation of an N-protected 4-(hydroxymethyl)piperidine derivative, followed by deprotection. The Swern oxidation is a widely used method for this transformation.
Workflow for the Synthesis of Piperidine-4-carbaldehyde via Swern Oxidation:
Caption: Synthesis workflow for piperidine-4-carbaldehyde.
Experimental Protocol: Synthesis of N-Cbz-piperidine-4-carbaldehyde via Swern Oxidation [5]
This protocol describes the synthesis of the N-Cbz protected intermediate.
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Materials:
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Oxalyl chloride
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Dichloromethane (DCM), anhydrous
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Dimethyl sulfoxide (DMSO), anhydrous
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N-Cbz-4-(hydroxymethyl)piperidine
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Triethylamine
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Glacial acetic acid
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Brine solution
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Anhydrous sodium sulfate
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Procedure:
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Dissolve oxalyl chloride (59.1 mL, 674 mmol) in anhydrous dichloromethane (500 mL) in a reaction vessel equipped with a stirrer and a thermometer.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add anhydrous dimethyl sulfoxide (68.3 mL, 963 mmol) to the stirred solution, maintaining the temperature below -70 °C. Continue stirring for 15 minutes.
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Add a solution of N-Cbz-4-(hydroxymethyl)piperidine (120 g, 481 mmol) in dichloromethane (500 mL) dropwise to the reaction mixture.
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Allow the reaction mixture to slowly warm to -55 °C and maintain this temperature for 15 minutes.
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Cool the mixture back down to -78 °C and slowly add triethylamine (205 mL, 1443 mmol) dissolved in dichloromethane (250 mL).
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Allow the reaction suspension to slowly warm to room temperature.
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Quench the reaction by the addition of glacial acetic acid (100 mL).
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Wash the reaction solution with water. Back-extract the aqueous phase with dichloromethane (2 x 200 mL).
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Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperidine-4-carbaldehyde.
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Deprotection: The Cbz protecting group can be removed via standard hydrogenolysis conditions (e.g., H₂, Pd/C in a suitable solvent like ethanol or methanol) to afford the final piperidine-4-carbaldehyde.
Key Reactions of Piperidine-4-carbaldehyde
The aldehyde functionality of piperidine-4-carbaldehyde makes it a versatile substrate for a variety of important carbon-carbon bond-forming reactions, including the Knoevenagel condensation and the Mannich reaction.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond. Piperidine-4-carbaldehyde readily undergoes this reaction.
Reaction Scheme for Knoevenagel Condensation:
